REACTION_CXSMILES
|
[Cl:1]C[Si](C)(C)C.[Mg].[SiH4].CCOCC.[C:14]1([CH3:33])[C:15]([S:20]([O:23][CH2:24][CH2:25][C:26]2[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=2)(=[O:22])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=1>C(OCC)C.C(I)C.O1CCCC1>[Cl:32][C:29]1[CH:30]=[CH:31][C:26]([CH2:25][CH2:24][OH:23])=[CH:27][CH:28]=1.[C:14]1([CH3:33])[C:15]([S:20]([Cl:1])(=[O:22])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)I
|
Name
|
silane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4].CCOCC
|
Name
|
2-(4-chlorophenyl)ethyl toluene sulfonate
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)OCCC1=CC=C(C=C1)Cl)C
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by warming
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
decanted from the excess magnesium
|
Type
|
ADDITION
|
Details
|
The resultant solution was added dropwise over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with stirring at 20° to 30° C. to a solution
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]C[Si](C)(C)C.[Mg].[SiH4].CCOCC.[C:14]1([CH3:33])[C:15]([S:20]([O:23][CH2:24][CH2:25][C:26]2[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=2)(=[O:22])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=1>C(OCC)C.C(I)C.O1CCCC1>[Cl:32][C:29]1[CH:30]=[CH:31][C:26]([CH2:25][CH2:24][OH:23])=[CH:27][CH:28]=1.[C:14]1([CH3:33])[C:15]([S:20]([Cl:1])(=[O:22])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)I
|
Name
|
silane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4].CCOCC
|
Name
|
2-(4-chlorophenyl)ethyl toluene sulfonate
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)OCCC1=CC=C(C=C1)Cl)C
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by warming
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
decanted from the excess magnesium
|
Type
|
ADDITION
|
Details
|
The resultant solution was added dropwise over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with stirring at 20° to 30° C. to a solution
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |